molecular formula C8H10N4O B11912446 3-Propyl-3H-purin-6(7H)-one

3-Propyl-3H-purin-6(7H)-one

Cat. No.: B11912446
M. Wt: 178.19 g/mol
InChI Key: YKMBCEBZMJXKSY-UHFFFAOYSA-N
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Description

3-Propyl-3H-purin-6(7H)-one: is a heterocyclic organic compound belonging to the purine family It is structurally characterized by a purine ring with a propyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-3H-purin-6(7H)-one typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with propyl halides in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 30°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-3H-purin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Propyl-3H-purin-6(7H)-one is used as a building block in the synthesis of more complex purine derivatives

Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.

Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for antiviral, anticancer, and anti-inflammatory drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Propyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in purine metabolism. The compound may also interact with nucleic acids, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant found in coffee and tea, structurally related to purines.

Uniqueness: 3-Propyl-3H-purin-6(7H)-one is unique due to the presence of the propyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

3-propyl-7H-purin-6-one

InChI

InChI=1S/C8H10N4O/c1-2-3-12-5-11-8(13)6-7(12)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

YKMBCEBZMJXKSY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=O)C2=C1N=CN2

Origin of Product

United States

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